Sodium acetoxyoctadecyl sulphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

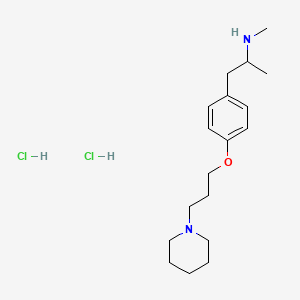

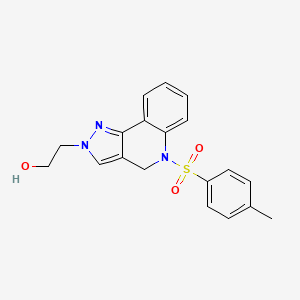

酢酸オクタデシルスルホン酸ナトリウムは、化学式C20H39NaO6Sを持つ化学化合物です。これは、さまざまな産業および科学用途で一般的に使用されるアニオン性界面活性剤です。 この化合物は、優れた乳化、湿潤、分散特性で知られており、洗剤、化粧品、医薬品などの製剤に役立ちます .

準備方法

合成経路と反応条件: 酢酸オクタデシルスルホン酸ナトリウムは、オクタデカンオールを無水酢酸でエステル化し、その後三酸化硫黄でスルホン化し、水酸化ナトリウムで中和することによって合成できます。 反応条件は通常、制御された温度と触媒の使用を含み、高収率と純度を保証します .

工業生産方法: 工業環境では、酢酸オクタデシルスルホン酸ナトリウムの生産は、エステル化およびスルホン化プロセスが順次実行される大規模反応器で行われます。 最終生成物は、ろ過と結晶化によって精製され、不純物が除去されます .

化学反応の分析

反応の種類: 酢酸オクタデシルスルホン酸ナトリウムは、スルホン酸基の存在により、主に置換反応を起こします。 また、酸性または塩基性条件下で加水分解反応にも参加することができます .

一般的な試薬と条件:

置換反応: 一般的な試薬には、ハロアルカンとアルコールが含まれます。反応は通常、触媒の使用を伴い、穏やかな温度で行われます。

生成される主要な生成物:

置換反応: 主要な生成物には、さまざまなアルキル化誘導体があります。

加水分解反応: 酢酸オクタデシルスルホン酸ナトリウムの加水分解により、オクタデカンオールと硫酸ナトリウムが生成されます.

4. 科学研究アプリケーション

酢酸オクタデシルスルホン酸ナトリウムは、科学研究において幅広い用途を持っています。

科学的研究の応用

Sodium acetoxyoctadecyl sulphate has a wide range of applications in scientific research:

作用機序

酢酸オクタデシルスルホン酸ナトリウムの作用機序は、脂質膜との相互作用に関係しています。この化合物は脂質二重層を破壊し、細胞溶解と細胞内内容物の放出につながります。 この特性は、タンパク質抽出や細胞溶解などの生物学的用途に特に役立ちます .

分子標的と経路: 酢酸オクタデシルスルホン酸ナトリウムは細胞膜の脂質成分を標的にし、それらを破壊します。 この作用は、化合物の両親媒性により促進され、膜の疎水性領域と親水性領域の両方に相互作用することができます .

類似の化合物:

ドデシル硫酸ナトリウム(SDS): 広く使用されているアニオン性界面活性剤で、特性は似ていますが炭素鎖が短いです。

テトラデシル硫酸ナトリウム: 硬化療法などの医療用途で使用される別のアニオン性界面活性剤

独自性: 酢酸オクタデシルスルホン酸ナトリウムは、炭素鎖が長いことが特徴です。これは、ドデシル硫酸ナトリウムなどの短鎖界面活性剤と比較して、優れた乳化および湿潤特性を提供します。 これは、強力な乳化と安定化を必要とする用途に特に役立ちます .

類似化合物との比較

Sodium dodecyl sulfate (SDS): A widely used anionic surfactant with similar properties but a shorter carbon chain.

Sodium tetradecyl sulfate: Another anionic surfactant used in medical applications such as sclerotherapy

Uniqueness: Sodium acetoxyoctadecyl sulphate is unique due to its longer carbon chain, which provides enhanced emulsifying and wetting properties compared to shorter-chain surfactants like sodium dodecyl sulfate. This makes it particularly valuable in applications requiring strong emulsification and stabilization .

特性

CAS番号 |

65151-94-2 |

|---|---|

分子式 |

C20H40NaO6S+ |

分子量 |

431.6 g/mol |

IUPAC名 |

sodium;18-sulfooxyoctadecyl acetate |

InChI |

InChI=1S/C20H40O6S.Na/c1-20(21)25-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-26-27(22,23)24;/h2-19H2,1H3,(H,22,23,24);/q;+1 |

InChIキー |

GYJRVEHPEXSNIR-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OCCCCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。